molecular formula C11H10O3 B3049100 Ethyl benzofuran-3-carboxylate CAS No. 194278-43-8

Ethyl benzofuran-3-carboxylate

Cat. No. B3049100
CAS RN: 194278-43-8
M. Wt: 190.19 g/mol
InChI Key: JNLHHFVLQDYFFB-UHFFFAOYSA-N
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Description

Ethyl benzofuran-3-carboxylate is a chemical compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 and is often used as a building block in heterocyclic compounds .


Synthesis Analysis

Benzofuran-3-carboxylate esters, including Ethyl benzofuran-3-carboxylate, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Molecular Structure Analysis

The molecular structure of Ethyl benzofuran-3-carboxylate consists of a benzofuran ring attached to a carboxylate ester group . The benzofuran ring is a fused aromatic ring made up of a benzene ring and a furan ring .


Chemical Reactions Analysis

The synthesis of Ethyl benzofuran-3-carboxylate involves several chemical reactions. The condensation of phenols with acetoacetic ester derivatives leads to the formation of the benzofuran ring . In another method, a Knoevenagel condensation leads to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .


Physical And Chemical Properties Analysis

Ethyl benzofuran-3-carboxylate is a liquid at room temperature . It has a density of 1.150 g/mL at 25 °C . The refractive index (n20/D) is 1.540 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including Ethyl benzofuran-3-carboxylate, have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents .

Antibacterial Properties

Benzofuran compounds have demonstrated significant antibacterial properties . This makes Ethyl benzofuran-3-carboxylate a potential candidate for the development of new antibacterial drugs.

Anti-Oxidative Effects

The anti-oxidative activity of benzofuran compounds is another important application . They can potentially be used in treatments that require anti-oxidative effects.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Benzofuran Derivatives

Ethyl benzofuran-3-carboxylate can be used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Benzofuran Rings

Ethyl benzofuran-3-carboxylate can be used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Safety And Hazards

Ethyl benzofuran-3-carboxylate is classified as an irritant, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

Future Directions

Benzofuran compounds, including Ethyl benzofuran-3-carboxylate, have attracted significant interest due to their broad range of biological activity . They are potential natural drug lead compounds . Future research may focus on exploring their biological activities and potential applications as drugs .

properties

IUPAC Name

ethyl 1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHHFVLQDYFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515520
Record name Ethyl 1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzofuran-3-carboxylate

CAS RN

194278-43-8
Record name Ethyl 1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 194278-43-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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